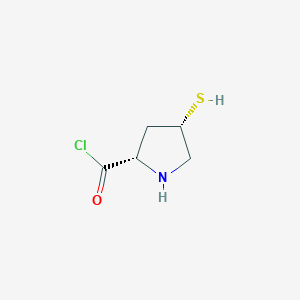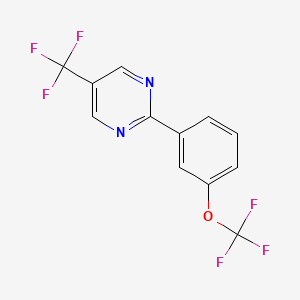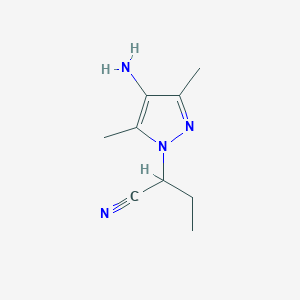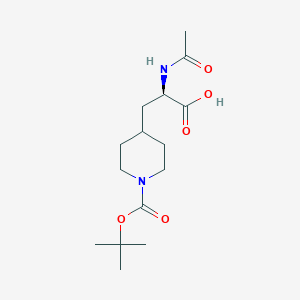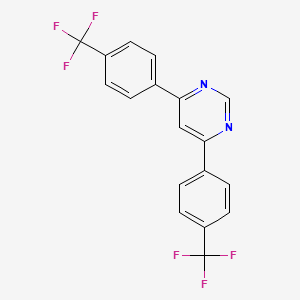
4,6-Bis(4-(trifluoromethyl)phenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(4-(trifluoromethyl)phenyl)pyrimidine is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two trifluoromethyl groups attached to phenyl rings at the 4 and 6 positions of the pyrimidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(4-(trifluoromethyl)phenyl)pyrimidine typically involves the condensation of appropriate substituted benzaldehydes with urea or thiourea under acidic or basic conditions. One common method involves the use of trifluoromethyl-substituted benzaldehydes and a pyrimidine-forming reagent such as guanidine or amidine. The reaction is usually carried out in the presence of a catalyst like p-toluenesulfonic acid or a base like sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Bis(4-(trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by the electron-withdrawing nature of the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,6-Bis(4-(trifluoromethyl)phenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antifungal, antibacterial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(4-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity by increasing its lipophilicity and electronic effects. This can lead to the inhibition or activation of target proteins, resulting in various biological effects.
Comparación Con Compuestos Similares
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another compound with similar trifluoromethyl groups but with a bipyridine structure.
Trifluoromethylpyridine: A simpler structure with a single pyridine ring and a trifluoromethyl group.
Uniqueness: 4,6-Bis(4-(trifluoromethyl)phenyl)pyrimidine is unique due to its dual trifluoromethyl substitution on the phenyl rings, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and high chemical stability.
Propiedades
Fórmula molecular |
C18H10F6N2 |
|---|---|
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
4,6-bis[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C18H10F6N2/c19-17(20,21)13-5-1-11(2-6-13)15-9-16(26-10-25-15)12-3-7-14(8-4-12)18(22,23)24/h1-10H |
Clave InChI |
LRADCMAAWBXBCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=NC=N2)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


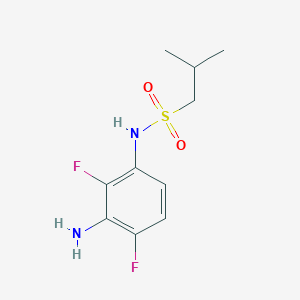
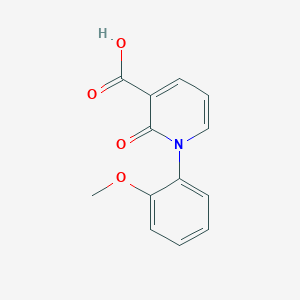
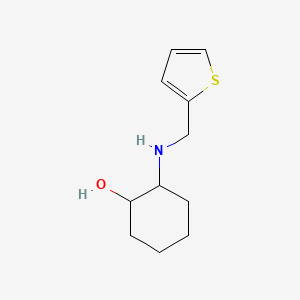
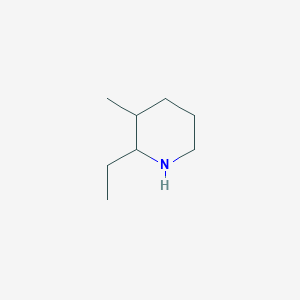
![(6-Methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrol-5-yl)(phenyl)methanol](/img/structure/B13089024.png)
![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
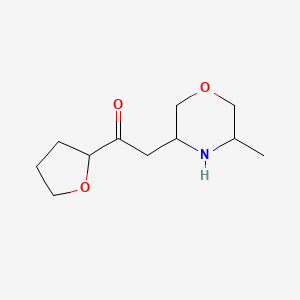
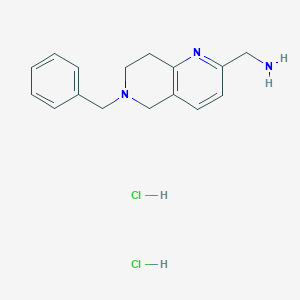
![1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13089043.png)
![2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid](/img/structure/B13089045.png)
